molecular formula C8H3ClINO2 B13701584 7-Chloro-6-iodoisatin

7-Chloro-6-iodoisatin

Cat. No.: B13701584
M. Wt: 307.47 g/mol
InChI Key: LOEBECAMPPYLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-iodoisatin is a chemical compound that belongs to the isatin family, which are derivatives of indole. This compound is characterized by the presence of both chlorine and iodine atoms on the isatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-iodoisatin typically involves the halogenation of isatin. One common method is the iodination of 7-chloroisatin using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-iodoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodoisatin involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

    6-Iodoisatin: Similar structure but lacks the chlorine atom.

    7-Chloroisatin: Similar structure but lacks the iodine atom.

    5-Bromoisatin: Contains a bromine atom instead of iodine.

Uniqueness of 7-Chloro-6-iodoisatin: The presence of both chlorine and iodine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual halogenation can enhance its ability to interact with multiple biological targets and improve its efficacy in various applications .

Properties

Molecular Formula

C8H3ClINO2

Molecular Weight

307.47 g/mol

IUPAC Name

7-chloro-6-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13)

InChI Key

LOEBECAMPPYLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.